3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, an oxadiazole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced onto the isoxazole ring.
Formation of the oxadiazole ring: This can be accomplished through the cyclization of hydrazides with carboxylic acids or their derivatives.
Attachment of the furan ring: This step typically involves a coupling reaction to attach the furan ring to the oxadiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-(5-(furan-2-yl)-1,3,4-triazol-2-yl)-5-methylisoxazole-4-carboxamide
Uniqueness
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O4/c1-9-13(14(22-26-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(25-17)12-7-4-8-24-12/h2-8H,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNESZNMXMCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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